molecular formula C15H11IO3 B1292227 2-Acetoxy-3'-iodobenzophenone CAS No. 890099-25-9

2-Acetoxy-3'-iodobenzophenone

Cat. No. B1292227
M. Wt: 366.15 g/mol
InChI Key: UAJCMYOMTKQOMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of iodine(III) compounds and hypervalent iodine reagents. For instance, 2-iodoxybenzoic acid is used for the dehydrogenation of tetrahydro-β-carbolines to their aromatic forms, which is a key step in the total synthesis of marine indole alkaloids . Similarly, iodine(III) compounds are used to promote C-H amination and tandem C-H amination/acetoxylation of guanidines, leading to the synthesis of 2-aminobenzimidazoles . These methods demonstrate the utility of iodine chemistry in the synthesis of complex organic molecules, which could be applicable to the synthesis of 2-Acetoxy-3'-iodobenzophenone.

Molecular Structure Analysis

The structure of compounds related to 2-Acetoxy-3'-iodobenzophenone has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4'-Acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during the synthesis of phenylpropenoic acid derivatives . These techniques are crucial for determining the molecular structure and configuration of organic compounds.

Chemical Reactions Analysis

The chemical reactivity of compounds containing acetoxy groups and iodine can be quite diverse. Iodobenzene-catalyzed alpha-acetoxylation of ketones is one example where diacyloxy(phenyl)-lambda3-iodanes act as oxidants, and m-chloroperbenzoic acid serves as a terminal oxidant . This reaction showcases the potential for iodine-catalyzed transformations in the synthesis of acetoxy-substituted compounds. Additionally, hypervalent iodine has been used in the synthesis of bridgehead heterocycles from acetophenones , indicating its versatility in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2-Acetoxy-3'-iodobenzophenone can be inferred from the behavior of structurally related compounds. For instance, the spectral-luminescence properties of azomethines and their structural analogs have been studied, revealing information about their tautomerism and fluorescence characteristics . Moreover, the photochemical behavior of acetoxy-substituted benzophenones has been explored, demonstrating their potential for photochemical synthesis and transacylation reactions . These studies provide valuable information on the properties of acetoxy and iodine-containing organic molecules.

Scientific Research Applications

Enzyme Function and Dynamics

Research on enzymes like p-hydroxybenzoate hydroxylase, which catalyzes reactions involving substrates with benzoic acid derivatives, demonstrates the intricate dynamics and electrostatics crucial for catalysis. Such studies are foundational for understanding how related compounds, including potentially 2-Acetoxy-3'-iodobenzophenone, might interact in biological systems or synthetic applications (Entsch, Cole, & Ballou, 2005).

Environmental Fate and Behavior of Organic Compounds

The environmental persistence and biodegradation of organic compounds, such as parabens (related to benzoic acid derivatives), provide insights into the ecological impacts and fate of synthetic chemicals. These studies inform the development of safer and more sustainable chemicals, potentially guiding the use and disposal of compounds like 2-Acetoxy-3'-iodobenzophenone (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Organic Pollutant Degradation

Investigations into advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, such as acetaminophen, offer a window into methods for breaking down complex organic chemicals, including 2-Acetoxy-3'-iodobenzophenone, in environmental settings or waste treatment applications (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antioxidant Activity and Health Implications

The study of natural polyphenols, including their antioxidant activity and health benefits, underlines the potential of organic compounds to contribute to human health and disease prevention. While 2-Acetoxy-3'-iodobenzophenone is not a polyphenol, research in this area highlights the broader significance of chemical interactions with biological systems (Naveed et al., 2018).

Biocatalysis and Biomanufacturing

Developments in biocatalysis and biomanufacturing for the production of high-value chemicals from renewable resources illustrate the potential applications of 2-Acetoxy-3'-iodobenzophenone in green chemistry and sustainable industrial processes. These advancements signal a move towards more environmentally friendly and economically viable production methods for complex organic compounds (Cui, Wang, Zheng, & Chen, 2021).

Future Directions

While specific future directions for 2-Acetoxy-3’-iodobenzophenone are not mentioned in the sources, it’s clear that this compound is used in various areas of research . Its future applications will likely continue to expand as researchers find new uses for it.

properties

IUPAC Name

[2-(3-iodobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJCMYOMTKQOMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641568
Record name 2-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxy-3'-iodobenzophenone

CAS RN

890099-25-9
Record name [2-(Acetyloxy)phenyl](3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Iodobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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